
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate is an organic compound that features a naphthalene ring substituted with amino and thiocyanate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate typically involves the thiocyanation of naphthalene derivatives. One common method is the photo- and electrochemically initiated thiocyanation reactions. These methods utilize visible light or electricity to generate thiocyanate radicals, which then react with the naphthalene substrate . The reaction conditions often involve the use of ammonium thiocyanate as the thiocyanate source and a photocatalyst such as Eosin Y in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical or photochemical reactors to ensure efficient and controlled thiocyanation. The use of green oxidants and environmentally friendly solvents is emphasized to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate groups to thiol groups.
Substitution: The amino and thiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate groups under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol-substituted naphthalenes, and various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate has several scientific research applications:
作用機序
The mechanism of action of (1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate involves the generation of thiocyanate radicals through photo- or electrochemical processes. These radicals can then react with various substrates to form new compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of substituted products .
類似化合物との比較
Similar Compounds
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate: Unique due to its dual thiocyanate groups and naphthalene ring structure.
2-Amino-2-thiazoline-4-carboxylic acid: Another thiocyanate-containing compound with different structural and functional properties.
Aryl-substituted keto thiocyanates: Similar in having thiocyanate groups but differ in the core structure and reactivity.
特性
CAS番号 |
91353-98-9 |
|---|---|
分子式 |
C12H7N3S2 |
分子量 |
257.3 g/mol |
IUPAC名 |
(1-amino-4-thiocyanatonaphthalen-2-yl) thiocyanate |
InChI |
InChI=1S/C12H7N3S2/c13-6-16-10-5-11(17-7-14)12(15)9-4-2-1-3-8(9)10/h1-5H,15H2 |
InChIキー |
MUJSUITXGNCDIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)SC#N)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



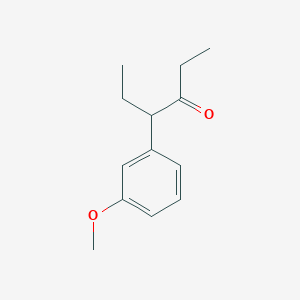
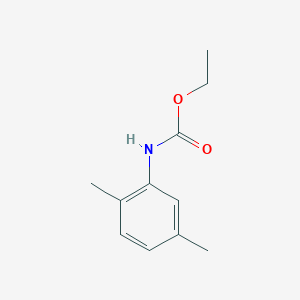
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)
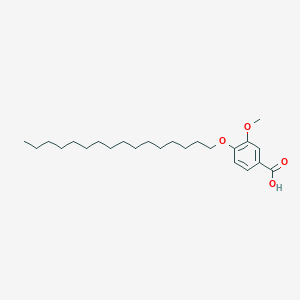

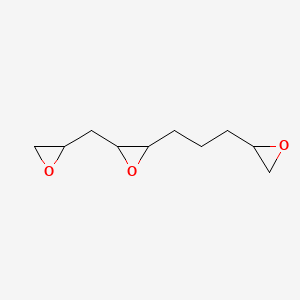



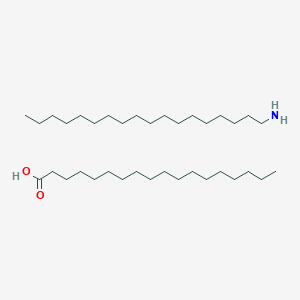
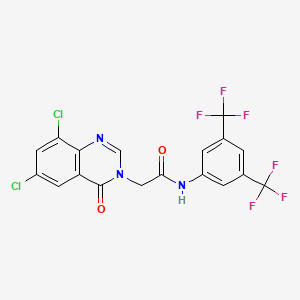

![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
